molecular formula C5H6FN3O B595104 5-Fluoro-4-methoxypyrimidin-2-amine CAS No. 1993-74-4

5-Fluoro-4-methoxypyrimidin-2-amine

Cat. No.: B595104
CAS No.: 1993-74-4
M. Wt: 143.121
InChI Key: ITCBVCRPSPSEMX-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxypyrimidin-2-amine (CAS 1993-74-4) is a fluorinated and methoxylated pyrimidine derivative that serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is part of the important class of fluoropyrimidines, which are widely investigated for their biological activities. As a multifunctional heterocyclic building block, it is designed for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents and other specialty chemicals. Its molecular structure, featuring reactive amine and methoxy groups on the pyrimidine ring, along with the electron-withdrawing fluorine substituent, makes it a valuable precursor for nucleophilic substitution and metal-catalyzed cross-coupling reactions. Researchers utilize this and related pyrimidine intermediates to create targeted compound libraries for high-throughput screening against various biological targets. This compound is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBVCRPSPSEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-4-methoxypyrimidin-2-amine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-methoxypyrimidin-2-amine is a fluorinated aminopyrimidine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine at the C2 position, a methoxy group at C4, and a fluorine atom at C5, offers multiple avenues for synthetic elaboration and modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and plausible synthetic methodologies. Furthermore, it explores the potential applications of this compound in drug development, drawing insights from the broader class of 2-aminopyrimidines and its closely related isomers.

Introduction: The Significance of Fluorinated Pyrimidines in Medicinal Chemistry

Fluorinated pyrimidines are a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates featuring this privileged scaffold. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine core itself is a key pharmacophore, present in a wide array of biologically active molecules, including anticancer agents and kinase inhibitors.

5-Fluoro-4-methoxypyrimidin-2-amine (CAS 1993-74-4) is a distinct isomer within this important class of compounds. While specific research on this particular molecule is not as extensive as its 2-methoxy-4-amino counterpart, its structural features suggest significant potential for the development of novel therapeutics. The 2-aminopyrimidine motif is a well-established hinge-binding element for many kinases, making this compound an attractive starting point for the design of targeted inhibitors.

Chemical Structure and Identification

The unambiguous identification of 5-Fluoro-4-methoxypyrimidin-2-amine is crucial for any research and development endeavor.

Table 1: Chemical Identifiers for 5-Fluoro-4-methoxypyrimidin-2-amine

IdentifierValue
IUPAC Name 5-fluoro-4-methoxypyrimidin-2-amine[1]
CAS Number 1993-74-4[1]
Molecular Formula C₅H₆FN₃O
Molecular Weight 143.12 g/mol
InChI InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)[1]
InChI Key ITCBVCRPSPSEMX-UHFFFAOYSA-N[1]
SMILES COc1c(F)cncn1N

The structural distinction between 5-Fluoro-4-methoxypyrimidin-2-amine and its more commonly cited isomer, 5-Fluoro-2-methoxypyrimidin-4-amine (CAS 1993-63-1), is critical. The positioning of the amino and methoxy groups significantly impacts the molecule's electronic properties, reactivity, and potential biological interactions.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 5-Fluoro-4-methoxypyrimidin-2-amine

PropertyPredicted ValueSignificance in Drug Discovery
logP ~1.0 - 1.5Indicates moderate lipophilicity, which is often favorable for cell permeability.
Topological Polar Surface Area (TPSA) ~70-80 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 1 (amine group)Participates in interactions with biological targets.
Hydrogen Bond Acceptors 3 (2x ring nitrogen, 1x oxygen)Crucial for molecular recognition and binding.
pKa (most basic) ~3.5 - 4.5 (ring nitrogen)Influences solubility and ionization state at physiological pH.

Synthesis and Synthetic Strategies

A plausible and efficient synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine is key to enabling its use in discovery programs. Based on established pyrimidine chemistry, a potential synthetic route can be proposed.

A common strategy for the synthesis of substituted aminopyrimidines involves the sequential displacement of halogen atoms from a dihalopyrimidine precursor.

Proposed Synthetic Pathway:

G cluster_0 Synthetic Workflow A 2,4-Dichloro-5-fluoropyrimidine B 2-Chloro-5-fluoro-4-methoxypyrimidine A->B Sodium methoxide, Methanol C 5-Fluoro-4-methoxypyrimidin-2-amine B->C Ammonia, Solvent, Heat

A proposed synthetic workflow for 5-Fluoro-4-methoxypyrimidin-2-amine.

Step-by-Step Methodology:

  • Methoxylation: 2,4-Dichloro-5-fluoropyrimidine is treated with one equivalent of sodium methoxide in methanol at a controlled temperature. The greater reactivity of the chlorine at the C4 position towards nucleophilic aromatic substitution should favor the formation of 2-Chloro-5-fluoro-4-methoxypyrimidine.

  • Amination: The resulting intermediate, 2-Chloro-5-fluoro-4-methoxypyrimidine, is then subjected to amination. This can be achieved by reacting it with a source of ammonia, such as aqueous or alcoholic ammonia, often under elevated temperature and pressure in a sealed vessel.

  • Purification: The final product, 5-Fluoro-4-methoxypyrimidin-2-amine, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

This proposed synthesis is analogous to methods used for preparing similar 2-amino-4-alkoxypyrimidines.[2][3]

Spectroscopic Characterization (Predicted)

The structural elucidation of 5-Fluoro-4-methoxypyrimidin-2-amine would rely on a combination of spectroscopic techniques.

  • ¹H NMR:

    • A singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm.

    • A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.

    • A doublet for the proton at C6, coupled to the fluorine at C5.

  • ¹³C NMR:

    • Distinct signals for the five carbon atoms, with the carbon attached to fluorine (C5) exhibiting a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C4 and C6) would show smaller two-bond C-F couplings.

  • ¹⁹F NMR:

    • A doublet corresponding to the single fluorine atom, coupled to the proton at C6.

  • Mass Spectrometry:

    • The molecular ion peak (M+) would be observed at m/z = 143.05, corresponding to the molecular formula C₅H₆FN₃O.

Potential Applications in Drug Discovery

While specific biological activity data for 5-Fluoro-4-methoxypyrimidin-2-amine is not widely published, its structural motifs are prevalent in a variety of bioactive molecules.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents at the 4, 5, and 6 positions can then be modified to achieve selectivity and potency against a specific kinase target. The presence of the fluorine atom at the C5 position can enhance binding affinity through favorable electrostatic interactions.

G cluster_0 Drug Discovery Pipeline A 5-Fluoro-4-methoxypyrimidin-2-amine Starting Material B Library Synthesis Derivatization at NH₂ and C6 A->B Synthetic Chemistry C High-Throughput Screening Kinase Panels B->C Biological Assays D Hit Identification Potent & Selective Compounds C->D Data Analysis E Lead Optimization ADME/Tox Profiling D->E Medicinal Chemistry F Preclinical Candidate In Vivo Efficacy E->F In Vivo Pharmacology

A conceptual workflow for utilizing 5-Fluoro-4-methoxypyrimidin-2-amine in kinase inhibitor discovery.

Other Therapeutic Areas

Derivatives of 2-aminopyrimidine have demonstrated a broad range of pharmacological activities, including:

  • Anticancer[4]

  • Antimicrobial[5]

  • Anti-inflammatory

The unique substitution pattern of 5-Fluoro-4-methoxypyrimidin-2-amine makes it a valuable starting point for exploring these and other therapeutic applications.

Safety and Handling

Conclusion

5-Fluoro-4-methoxypyrimidin-2-amine represents a promising, yet underexplored, chemical entity for drug discovery and development. Its structural relationship to known bioactive molecules, particularly kinase inhibitors, underscores its potential as a valuable scaffold for the synthesis of novel therapeutic agents. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biology of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in medicinal chemistry.

References

  • PrepChem.com. Synthesis of 2-amino-4-(2,2-dichlorovinyl)-6-methoxypyrimidine. Available from: [Link]

  • PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Properties of 2-Amino-4-methoxypyrimidine: A Chemical Overview. Published December 20, 2025. Available from: [Link]

  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ACS Publications.
  • Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Available from: [Link]

  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. Available from: [Link]

  • ACS Publications. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Med Chem Lett. 2017;8(4):447-451.
  • ResearchGate. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]

  • IJCSPUB. A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Published August 2, 2024. Available from: [Link]

  • Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Published April 29, 2015. Available from: [Link]

  • Pharmaffiliates. 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. Available from: [Link]

  • KMM. COA - 5-fluoro-2-methoxypyrimidin-4-amine. Published April 12, 2024. Available from: [Link]

  • PubChem. 5-Fluoro-4-methoxypyrimidine-2-carboxylic acid. Available from: [Link]

  • Beilstein Journals. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Published March 20, 2020. Available from: [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Published July 3, 2025. Available from: [Link]

Sources

The Strategic Role of 5-Fluoro-4-methoxypyrimidin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are indispensable tools for the development of novel therapeutics. Among these, 5-Fluoro-4-methoxypyrimidin-2-amine has emerged as a highly strategic and versatile intermediate. Its unique electronic properties and predictable reactivity make it a cornerstone in the synthesis of a multitude of bioactive compounds, particularly in the realm of kinase inhibitors for oncology. This guide provides an in-depth analysis of the synthesis, physicochemical properties, and core applications of this intermediate. We will explore the causality behind its reactivity in key synthetic transformations, present detailed experimental protocols, and showcase its application in the construction of targeted therapies, thereby offering a comprehensive resource for researchers in pharmaceutical development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its nitrogen atoms provide hydrogen bonding capabilities, while the aromatic system allows for diverse substitutions to modulate pharmacological properties. The introduction of a fluorine atom, a common strategy in drug design, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] 5-Fluoro-4-methoxypyrimidin-2-amine combines these features, presenting a pre-functionalized and activated core ready for elaboration into complex molecular architectures.

Physicochemical Properties and Synthesis

Understanding the fundamental characteristics of an intermediate is paramount for its effective use.

Key Properties

The properties of 5-Fluoro-4-methoxypyrimidin-2-amine are summarized in the table below. It is typically a solid at room temperature and requires storage in an inert atmosphere to maintain its integrity.

PropertyValueSource
CAS Number 1993-74-4Benchchem[3]
Molecular Formula C₅H₆FN₃OSigma-Aldrich[4]
Molecular Weight 143.12 g/mol Sunway Pharm Ltd[5]
Physical Form SolidSigma-Aldrich[4]
Purity Typically ≥97%Sunway Pharm Ltd[5]
Storage Room temperature, inert atmosphere, dark placeSigma-Aldrich[4]
Synthetic Routes

The synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine is generally achieved through a multi-step process starting from more common pyrimidine precursors like 5-fluorouracil or its derivatives.[3] The strategic installation of the fluoro, methoxy, and amine groups is crucial for the final intermediate's utility. While specific patented processes are proprietary, a general conceptual workflow can be illustrated.

G cluster_synthesis Conceptual Synthetic Pathway A 5-Fluorouracil (or derivative) B Chlorination/ Activation A->B e.g., POCl₃ C 2,4-Dichloro-5-fluoropyrimidine B->C D Selective Amination (at C2) C->D NH₃, controlled conditions E 4-Chloro-5-fluoro- pyrimidin-2-amine D->E F Methoxylation (at C4) E->F NaOMe G 5-Fluoro-4-methoxy- pyrimidin-2-amine F->G

Caption: A generalized synthetic workflow for 5-Fluoro-4-methoxypyrimidin-2-amine.

Core Application: A Versatile Pharmaceutical Intermediate

The true value of 5-Fluoro-4-methoxypyrimidin-2-amine lies in its reactivity, which is dominated by the chemistry of its pyrimidine core. The interplay between the electron-withdrawing fluorine atom and the activating methoxy group makes it an ideal substrate for key bond-forming reactions.

The Chemistry of Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway exploited in the use of this intermediate is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a leaving group.

Causality of Reactivity:

  • Activation: The two ring nitrogen atoms and the electron-withdrawing 5-fluoro group strongly activate the pyrimidine ring towards nucleophilic attack. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system.

  • Leaving Group: The 4-methoxy group serves as an excellent leaving group. While methoxy is not typically a leaving group in standard alkyl systems, on an activated aromatic ring, it is readily displaced. The attack of a nucleophile at the C4 position forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] The subsequent expulsion of the methoxide anion re-aromatizes the ring, driving the reaction forward.[8]

  • Regioselectivity: Nucleophilic attack preferentially occurs at the C4 position over the C2 position. This is a general principle for pyrimidines, where the C4/C6 positions are more electrophilic than the C2 position.[7] The 2-amino group is generally unreactive under these conditions.

G cluster_snar SNAr Reaction Workflow A 5-Fluoro-4-methoxy- pyrimidin-2-amine C SNAr Reaction (Addition-Elimination) A->C B Incoming Nucleophile (e.g., R-NH₂) B->C D Meisenheimer Complex (Intermediate) C->D Addition Step E Target Molecule (e.g., Kinase Inhibitor Core) D->E Elimination Step F Byproduct (CH₃O⁻) D->F Elimination Step

Caption: Workflow of a typical SNAr reaction using the title intermediate.

Application in Kinase Inhibitor Synthesis

A significant application of 5-Fluoro-4-methoxypyrimidin-2-amine is in the synthesis of protein kinase inhibitors.[9] Many potent kinase inhibitors feature a 2-aminopyrimidine core, which often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the protein backbone in the ATP-binding pocket.

This intermediate has been cited in patents for the synthesis of novel amino pyrimidine derivatives intended as antineoplastic agents, highlighting its relevance in cancer drug discovery.[10] For instance, it can be reacted with various aniline or heterocyclic amine nucleophiles to rapidly generate libraries of compounds for screening against kinases like PLK4, VEGFR2, and others.[11][12]

Experimental Protocols

The following protocols are representative examples of how 5-Fluoro-4-methoxypyrimidin-2-amine is used in a laboratory setting.

General Protocol for SNAr with an Aniline Derivative

This protocol describes the synthesis of a generic N-aryl-5-fluoro-pyrimidine-2,4-diamine core structure.

Materials:

  • 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • Solvent: n-Butanol or 1,4-Dioxane

  • Acid catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Fluoro-4-methoxypyrimidin-2-amine and the substituted aniline.

  • Add the solvent (e.g., n-Butanol, approx. 0.1 M concentration).

  • Add the acid catalyst (e.g., a few crystals of p-TsOH or a few drops of concentrated HCl).

  • Flush the flask with an inert gas.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude residue is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes), to yield the desired product.

Self-Validation: The progress of the reaction can be validated by LC-MS, observing the disappearance of the starting material peak (m/z = 144.1 for [M+H]⁺) and the appearance of the product peak. The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Analytical and Quality Control

Ensuring the purity and identity of this key intermediate is critical for reproducible downstream synthesis. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine purity and confirm the molecular weight.

  • Certificate of Analysis (CoA): Reputable suppliers provide a CoA detailing the purity and analytical methods used for verification.[5]

Conclusion and Future Outlook

5-Fluoro-4-methoxypyrimidin-2-amine is a powerful and efficient building block in pharmaceutical synthesis. Its well-defined reactivity, primarily through SNAr reactions, allows for the straightforward and modular construction of complex molecules, particularly those targeting protein kinases. The strategic placement of the amino, fluoro, and methoxy groups provides a robust platform for generating diverse compound libraries. As the demand for targeted therapies continues to grow, the role of such versatile and highly functionalized intermediates will only become more critical in accelerating the drug discovery and development pipeline.

References

  • Title: WO2015079417A1 - Novel amino pyrimidine derivatives. Source: Google Patents.
  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: PMC (PubMed Central). URL: [Link]

  • Title: 5-Fluoro-2-methoxypyrimidin-4-amine - CAS:1993-63-1. Source: Sunway Pharm Ltd. URL: [Link]

  • Title: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Source: Acta Crystallographica Section E. URL: [Link]

  • Title: US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Source: Google Patents.
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC (PubMed Central). URL: [Link]

  • Title: Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Source: PubMed. URL: [Link]

  • Title: CAS No.1993-63-1, 5-Fluoro-2-methoxypyrimidin-4-amine. Source: Daoge Biopharma Co.,Ltd. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: PMC (PubMed Central). URL: [Link]

  • Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Source: PMC (PubMed Central). URL: [Link]

  • Title: Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Source: ACS Omega. URL: [Link]

  • Title: US10239882B2 - Substituted 5-methyl-[3][4][8]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. Source: Google Patents. URL:

  • Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Source: MDPI. URL: [Link]

  • Title: Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Source: YouTube. URL: [Link]

  • Title: Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Source: ChemRxiv. URL: [Link]

  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Source: Chemistry Stack Exchange. URL: [Link]

Sources

Strategic Utilization of 2-Amino-5-Fluoro-4-Methoxypyrimidine in Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic application of 2-amino-5-fluoro-4-methoxypyrimidine (CAS 120258-30-2) in the design and synthesis of kinase inhibitors. This specific scaffold represents a refined "privileged structure" in medicinal chemistry, leveraging the metabolic stability of the 5-fluorine substituent and the electronic/steric properties of the 4-methoxy group to optimize ligand-binding efficiency (LLE) and pharmacokinetic profiles.

Executive Summary: The Fluorine-Methoxy Synergy

In the crowded landscape of kinase inhibitor research, the 2-aminopyrimidine core remains a gold standard for ATP-competitive inhibition. However, the "naked" scaffold suffers from rapid metabolic clearance and suboptimal selectivity. The 2-amino-5-fluoro-4-methoxypyrimidine variant addresses these limitations through two critical modifications:

  • C5-Fluorination: Blocks the primary site of oxidative metabolism (CYP450-mediated oxidation) and modulates the pKa of the pyrimidine ring (making N1 less basic), which influences hydrogen bond strength with the kinase hinge region.

  • C4-Methoxylation: Introduces a defined steric handle that can probe the "gatekeeper" region or solvent front while serving as a hydrogen bond acceptor, distinct from the donor/acceptor profile of its 4-hydroxy (tautomeric) precursor.

Structural Logic & Pharmacophore Modeling

The utility of this building block is best understood through its binding mode within the ATP-binding pocket.

The "Hinge Binder" Motif

The 2-amino group and the N1 nitrogen of the pyrimidine ring form a classic bidentate hydrogen bond donor-acceptor motif. This mimics the adenine ring of ATP, anchoring the inhibitor to the kinase hinge region (e.g., the backbone amide/carbonyl of the "gatekeeper+1" residue).

The "Fluorine Scan" Effect

Substituting hydrogen with fluorine at the C5 position exerts a strong electron-withdrawing effect (


). This reduces the electron density of the aromatic ring, increasing the acidity of the 2-amino group (donor) and decreasing the basicity of N1 (acceptor). This electronic tuning can optimize the free energy of binding (

) by matching the electrostatic potential of the specific kinase hinge.
Visualization: Kinase Interaction Map

The following diagram illustrates the theoretical binding mode of a 2-amino-5-fluoro-4-methoxypyrimidine-derived inhibitor within a generic kinase active site.

KinaseBinding cluster_Kinase Kinase Active Site (Hinge Region) cluster_Ligand Ligand: 2-Amino-5-Fluoro-4-Methoxypyrimidine Core Hinge_Backbone Hinge Backbone (Glu/Met) N1 N1 (Acceptor) Hinge_Backbone->N1 H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) Hydrophobic_Pocket Hydrophobic Pocket (Back Cleft) C2_NH2 C2-NH2 (Donor) C2_NH2->Hinge_Backbone H-Bond (Donor) C5_F C5-Fluoro (Metabolic Block) C5_F->Hydrophobic_Pocket Van der Waals / Electronic C4_OMe C4-Methoxy (Solvent/Gatekeeper) C4_OMe->Gatekeeper Steric Probe

Caption: Schematic representation of the bidentate hinge-binding interaction and the spatial orientation of the 5-Fluoro and 4-Methoxy substituents.

Synthetic Applications & Methodologies

The 2-amino-5-fluoro-4-methoxypyrimidine scaffold acts as a versatile "head group" in the synthesis of complex kinase inhibitors, such as those targeting the ERK (Extracellular Signal-Regulated Kinase) pathway.

Synthetic Workflow: Buchwald-Hartwig Coupling

The most robust method for incorporating this amine into a larger scaffold is via Palladium-catalyzed C-N cross-coupling. The 2-amino group is weakly nucleophilic due to the electron-deficient pyrimidine ring (exacerbated by the 5-F), necessitating the use of specific ligands like Xantphos or BrettPhos.

Protocol: Pd-Catalyzed Coupling of 2-Amino-5-Fluoro-4-Methoxypyrimidine

Objective: To couple 2-amino-5-fluoro-4-methoxypyrimidine (1) with an aryl halide core (2).[1][2]

Reagents:

  • Amine: 2-Amino-5-fluoro-4-methoxypyrimidine (1.0 equiv)

  • Halide: Aryl bromide/chloride scaffold (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    /Ar), charge a reaction vial with the aryl halide (1.0 mmol), amine (1.0 mmol), 
    
    
    
    (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and
    
    
    (650 mg, 2.0 mmol).
  • Solvation: Add anhydrous 1,4-dioxane (5 mL) that has been degassed (sparged with

    
     for 10 mins).
    
  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor reaction progress via LC-MS (Target mass = MW_Halide + 143.1 - HBr).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Verify product identity via

    
    -NMR (Look for pyrimidine singlet ~8.0 ppm and methoxy singlet ~3.9 ppm) and HRMS.
    
Comparative Physicochemical Data

The following table highlights the theoretical advantages of the 5-F, 4-OMe substitution pattern compared to the unsubstituted parent.

Property2-Aminopyrimidine2-Amino-5-Fluoropyrimidine2-Amino-5-Fluoro-4-Methoxypyrimidine
MW 95.10113.09143.12
cLogP 0.30.50.8
H-Bond Donors 1 (NH2)1 (NH2)1 (NH2)
H-Bond Acceptors 2 (N1, N3)2 (N1, N3)3 (N1, N3, OMe)
Metabolic Stability Low (C5 oxidation)High (C5 blocked)High
Electronic Character Electron DeficientHighly DeficientBalanced (F-withdrawing, OMe-donating)

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the inhibitor must be evaluated for potency.[2] The ADP-Glo™ Kinase Assay is the industry standard for measuring kinase activity via ADP detection.

Protocol: ADP-Glo™ Assay for ERK1/2 Inhibition

Principle: Measures the ADP formed from a kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Workflow:

  • Enzyme Prep: Dilute recombinant ERK1 or ERK2 kinase (0.2 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Prep: Prepare serial dilutions of the test compound (synthesized in Section 3.1) in DMSO.[3] Transfer 1 µL to a 384-well white plate.

  • Reaction Initiation: Add 2 µL of Enzyme solution to the wells. Incubate for 10 min at RT.

  • Substrate Addition: Add 2 µL of Substrate/ATP mix (MBP substrate + 10 µM ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    

Synthetic Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis of the building block itself and its coupling.

SynthesisPath Start 2,4-Dichloro-5-Fluoropyrimidine (Commercial Precursor) Step1 Step 1: Regioselective SNAr (NaOMe, MeOH, -10°C) Start->Step1 Intermed 2-Chloro-5-Fluoro-4-Methoxypyrimidine Step1->Intermed Yield ~85% Step2 Step 2: Amination (NH3, Pressure, 80°C) Intermed->Step2 Product 2-Amino-5-Fluoro-4-Methoxypyrimidine (Target Scaffold) Step2->Product Yield ~90% Coupling Step 3: Buchwald Coupling (Ar-Br, Pd cat.) Product->Coupling FinalDrug Final Kinase Inhibitor Coupling->FinalDrug

Caption: Synthetic route from 2,4-dichloro-5-fluoropyrimidine to the target scaffold and subsequent drug coupling.

References

  • Vertex Pharmaceuticals. (2014).[4] ERK Inhibitors and Uses Thereof. Patent WO2014124230A2. Link

  • BenchChem. (2025).[2][5] 5-Fluoro-4-methoxypyrimidin-2-amine Product Page & Applications. Link

  • Promega. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Zhou, H., et al. (2017). Structure-Based Design of Pyrimidine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Reaction conditions for nucleophilic substitution using 5-Fluoro-4-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Substitution Reactions Using 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction

5-Fluoro-4-methoxypyrimidin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine core activated by a C5-fluoro substituent, presents a versatile scaffold for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutic agents.[2] The strategic placement of the fluoro, methoxy, and amine groups allows for selective chemical modifications, with the C4-methoxy group being particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for nucleophilic substitution at the C4 position of 5-Fluoro-4-methoxypyrimidin-2-amine. It covers the underlying mechanistic principles, optimized conditions for various nucleophile classes, detailed experimental protocols, and key considerations for successful synthesis.

Mechanistic Principles: The SNAr Reaction on an Activated Pyrimidine Core

The displacement of the methoxy group from 5-Fluoro-4-methoxypyrimidin-2-amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons, SNAr on aromatic systems typically involves a two-step addition-elimination sequence.[3][4]

  • Nucleophilic Attack and Formation of the Meisenheimer Intermediate : The reaction is initiated by the attack of a nucleophile (Nu-) on the electron-deficient C4 carbon of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two ring nitrogens and the C5-fluoro group.[5] This initial attack disrupts the ring's aromaticity, forming a high-energy, negatively charged anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring.

  • Elimination and Restoration of Aromaticity : In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the methoxide anion (MeO-).

While the two-step model featuring a discrete Meisenheimer intermediate is widely accepted, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, may proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single, asynchronous transition state.[6] Regardless of the precise mechanism, the reactivity and regioselectivity are governed by the electronic properties of the pyrimidine scaffold. For pyrimidine systems, nucleophilic attack is generally favored at the C2 and C4 positions.[5][7] In this specific substrate, the C4-methoxy group serves as the primary leaving group.

Caption: Generalized SNAr mechanism at the C4 position.

Reaction Conditions for Nucleophilic Substitution

The optimal conditions for the SNAr reaction depend heavily on the nature and nucleophilicity of the incoming nucleophile. Polar aprotic solvents like DMF, DMSO, or NMP are commonly employed as they can effectively solvate the charged intermediate. The addition of a base is often necessary to neutralize the acid generated if the nucleophile is neutral (e.g., RNH2) or to deprotonate less acidic nucleophiles (e.g., alcohols).

Displacement with N-Nucleophiles (Amines)

Substitution with primary and secondary amines is one of the most common applications for this scaffold. These reactions are typically high-yielding and proceed under relatively mild conditions.

Nucleophile ClassBaseSolvent(s)Temperature (°C)Typical Time (h)Notes & References
Primary/Secondary Aliphatic AminesDIPEA, Et3N, K2CO3Dioxane, NMP, DMF, EtOH, CHCl325 - 1202 - 24A non-nucleophilic base is used to scavenge the generated acid (H-OMe). Reactions can often be run at room temperature for reactive amines or heated for less reactive ones.[8][9]
Anilines / Heterocyclic AminesDIPEA, K2CO3, NaHDMF, DMSO, Dioxane80 - 15012 - 48Aromatic amines are less nucleophilic and generally require higher temperatures for efficient reaction.
Tertiary AminesNone (or Lewis Acid)CHCl3, ClCH2CH2Cl25 - 901 - 12Tertiary amines can act as nucleophiles in SNAr reactions on highly activated pyrimidines, often leading to in-situ N-dealkylation.[8][10]
Displacement with O-Nucleophiles (Alcohols & Phenols)

The formation of aryl ethers from alcohols or phenols requires the deprotonation of the hydroxyl group to generate a more potent alkoxide or phenoxide nucleophile. This necessitates the use of a strong, non-nucleophilic base.

Nucleophile ClassBaseSolvent(s)Temperature (°C)Typical Time (h)Notes & References
Primary/Secondary AlcoholsNaH, KHMDSTHF, DMF0 - 604 - 16Anhydrous conditions are critical. The alcohol is typically deprotonated with NaH at 0 °C before the addition of the pyrimidine substrate.[11]
PhenolsK2CO3, Cs2CO3, NaHDMF, DMSO, Acetonitrile60 - 12012 - 24Phenols are more acidic than alcohols, allowing for the use of weaker carbonate bases, although NaH can also be used for faster reactions.
Displacement with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and readily displace the methoxy group. Thiolates, generated with a mild base, are even more reactive. These reactions often proceed rapidly at room temperature.[12]

Nucleophile ClassBaseSolvent(s)Temperature (°C)Typical Time (h)Notes & References
Alkyl/Aryl ThiolsK2CO3, Et3N, DIPEADMF, THF, Acetonitrile25 - 801 - 8The thiol is deprotonated in situ by a carbonate or amine base to form the thiolate, which then reacts. The high nucleophilicity of sulfur often allows for mild conditions.[13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations.

Protocol 1: Synthesis of N4-benzyl-5-fluoro-N4-methylpyrimidine-2,4-diamine

This protocol details a representative SNAr reaction with a secondary amine nucleophile.

Materials:

  • 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 eq)

  • N-methylbenzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 1,4-Dioxane (or NMP)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Fluoro-4-methoxypyrimidin-2-amine (e.g., 143 mg, 1.0 mmol).

  • Add 1,4-dioxane (5 mL) to dissolve the starting material.

  • Add N-methylbenzylamine (145 mg, 1.2 mmol, 1.2 eq) to the solution via syringe.

  • Add DIPEA (258 mg, 347 µL, 2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 solution (15 mL).

  • Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and HRMS.

General Experimental Workflow

The process from reaction setup to final product analysis follows a standard sequence in synthetic organic chemistry.

Workflow A 1. Reagent Preparation B 2. Reaction Setup (Solvent, Base, Nucleophile) A->B C 3. Thermal Conditions (Heating/Cooling) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Extraction & Washing) D->E Reaction Complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical workflow for SNAr synthesis and purification.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: For reactions involving strong bases like sodium hydride (NaH), strictly anhydrous conditions are essential to prevent quenching of the base and hydrolysis of the starting material. Use flame-dried glassware and anhydrous solvents.

  • Choice of Base: For amine nucleophiles, a bulky, non-nucleophilic base like DIPEA is preferred over triethylamine (Et3N) to avoid competitive side reactions. For less acidic nucleophiles like alcohols, a strong base (NaH) is required. For thiols and phenols, a weaker base like K2CO3 is often sufficient.

  • Low Reactivity: If a reaction is sluggish, particularly with electron-poor anilines or hindered nucleophiles, consider increasing the reaction temperature or switching to a higher-boiling-point solvent like DMSO or NMP. Microwave irradiation can also significantly accelerate these reactions.

  • Side Reactions: While the C4 position is most reactive, displacement of the C2-amino group is possible under forcing conditions, although it is generally much less favorable. If side products are observed, reducing the reaction temperature or time may improve selectivity.

Conclusion

5-Fluoro-4-methoxypyrimidin-2-amine is a robust and versatile substrate for nucleophilic aromatic substitution. By understanding the underlying electronic principles and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently synthesize a diverse array of 4-substituted-5-fluoropyrimidin-2-amine derivatives. The protocols and guidelines presented here offer a solid foundation for the successful application of this valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research.

References

  • Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 566–573. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • Dey, S., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(41), 14588-14592. Available at: [Link]

  • Dey, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Nature, 574(7778), 373-377. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Fluoro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Wang, Z., et al. (2021). Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Py-rimidine Derivatives Containing Trifluoromethyl. Chinese Journal of Organic Chemistry, 41(5), 1931-1941. Available at: [Link]

  • Wujec, M., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(15), 2786. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Díaz-Fernández, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 123. Available at: [Link]

  • Cieplik, J., et al. (2011). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3162. Available at: [Link]

  • Wiedemann, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

  • Richter, M. N., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]

  • Gwarda, R., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3436. Available at: [Link]

  • Lee, S., et al. (2021). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. RSC Medicinal Chemistry, 12(10), 1735–1743. Available at: [Link]

  • Contente, M. L., et al. (2018). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. Nature Communications, 9(1), 5034. Available at: [Link]

  • Richter, M. N., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • de la Torre, M. C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(19), 6205. Available at: [Link]

  • Le, D. N., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 8(3), 3291–3300. Available at: [Link]

  • Castillo, J. C., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(2), M1230. Available at: [Link]

  • Glossop, H. D., & Sarojini, V. (2023). Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. Bioconjugate Chemistry, 34(1), 218–227. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 33864-33905. Available at: [Link]

  • Singh, S., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4099. Available at: [Link]

  • Stanovnik, B., et al. (2000). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Journal of Heterocyclic Chemistry, 37(4), 889-896. Available at: [Link]

  • Chemistry Steps. (n.d.). Amines from Alcohols. Retrieved from [Link]

  • Li, Y. (2020). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidin-4-amine. Retrieved from [Link]

Sources

Procedures for coupling 5-Fluoro-4-methoxypyrimidin-2-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling Protocols for 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction & Molecule Analysis

Target Molecule: 5-Fluoro-4-methoxypyrimidin-2-amine Chemical Class: Electron-Deficient Heterocyclic Amine Key Challenges:

  • Poor Nucleophilicity: The amino group at the C2 position is flanked by two ring nitrogen atoms. The lone pair is significantly delocalized into the pyrimidine ring, rendering it a poor nucleophile compared to aniline or even 4-aminopyrimidines.

  • Catalyst Poisoning: The "pyridine-like" ring nitrogens can coordinate to transition metals (Pd, Cu), potentially poisoning catalytic cycles unless bulky ligands are employed.

  • Side Reactivity: The 4-methoxy group is a potential leaving group via Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles at high temperatures, or it may undergo demethylation under highly acidic conditions.

This guide details three distinct coupling modalities: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) , Difficult Amide Coupling (Acylation) , and Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Coupling 5-Fluoro-4-methoxypyrimidin-2-amine with Aryl/Heteroaryl Halides. Rationale: Standard conditions (e.g., Pd(PPh3)4) often fail due to the poor nucleophilicity of the 2-amine. We utilize BrettPhos or Xantphos precatalysts, which are specifically designed to facilitate the reductive elimination step for electron-deficient amines.

Reagents & Materials
  • Amine: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 – 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv) [Alternative: Pd2(dba)3 (0.02 equiv) + Xantphos (0.04 equiv)]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Amine, Aryl Halide, and Base.

  • Catalyst Addition: Add the BrettPhos Pd G3 precatalyst.

    • Note: If using Pd2(dba)3/Xantphos, premix the catalyst and ligand in a small amount of solvent for 5 minutes before adding.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M relative to the amine.

  • Reaction: Heat the block to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The 2-amine is often the limiting reagent in conversion.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Visual Workflow: Catalytic Cycle Adaptation

BuchwaldCycle Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Rate Limiting for 2-Aminopyrimidines) OxAdd->AmineBind + 5-Fluoro-4-methoxypyrimidin-2-amine Deprot Deprotonation by Base AmineBind->Deprot + Cs2CO3 / NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Regenerate Catalyst

Caption: The catalytic cycle highlights amine coordination as a critical step, requiring bulky, electron-rich ligands (BrettPhos) to prevent catalyst resting states.

Protocol B: "Difficult" Amide Coupling (Acylation)

Objective: Coupling with Carboxylic Acids. Rationale: The pKa of the conjugate acid of 2-aminopyrimidine is roughly 3.5–4.0, making the neutral amine extremely non-nucleophilic. Standard EDC/NHS couplings will fail. We require HATU (high reactivity) or POCl₃ (activation via acid chloride).

Method 1: HATU Activation (Mild)
  • Reagents: Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).

  • Protocol:

    • Dissolve Acid in DMF. Add DIPEA and HATU. Stir for 15 mins to form the activated ester.

    • Add 5-Fluoro-4-methoxypyrimidin-2-amine.

    • Heat to 60°C for 16 hours. (Room temp is usually insufficient).

Method 2: Phosphorous Oxychloride (Aggressive)
  • Reagents: Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), POCl₃ (1.5 equiv), Pyridine (solvent).

  • Protocol:

    • Dissolve Acid and Amine in Pyridine at 0°C.

    • Dropwise add POCl₃.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench carefully with ice water.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling the amine to an electron-deficient Heteroaryl Chloride (e.g., 2-chloropyridine, 4-chloropyrimidine). Rationale: Since the amine is weak, we must deprotonate it to create the amide anion, which is a potent nucleophile.

Reagents & Materials
  • Nucleophile: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.1 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) 1M in THF (2.5 equiv) or NaH (60% dispersion) (2.0 equiv).

  • Solvent: THF (anhydrous)

Step-by-Step Methodology
  • Deprotonation: Dissolve the amine in anhydrous THF under Nitrogen. Cool to 0°C .

  • Base Addition: Add LiHMDS dropwise. The solution may turn yellow/orange (formation of the amidine anion). Stir for 30 minutes at 0°C.

  • Coupling: Add the Heteroaryl Chloride (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to Room Temperature. If no reaction after 2 hours, heat to 60°C.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Comparative Data & Decision Matrix

ParameterBuchwald-HartwigAmide Coupling (HATU)SNAr (LiHMDS)
Coupling Partner Aryl/Heteroaryl HalideCarboxylic AcidElectron-Deficient Het-Cl
Bond Formed C(sp2)–NC(O)–NC(sp2)–N
Key Reagent BrettPhos / PdHATU / DIPEALiHMDS (Strong Base)
Temp Range 80°C – 110°C50°C – 80°C0°C – 60°C
Risk Factor Catalyst PoisoningLow Conversion4-OMe displacement (side rxn)

Visual Workflow: Method Selection

DecisionTree Start Partner Molecule? ArylHalide Aryl Halide (Br/Cl) Start->ArylHalide CarbAcid Carboxylic Acid Start->CarbAcid HetCl Electron-Deficient Heteroaryl-Cl Start->HetCl Buchwald Protocol A ArylHalide->Buchwald Use Pd/BrettPhos Amide Protocol B CarbAcid->Amide Use HATU/60°C SnAr Protocol C HetCl->SnAr Use LiHMDS/THF

Caption: Decision matrix for selecting the optimal coupling protocol based on the electrophilic partner.

References

  • Buchwald-Hartwig Coupling of 2-Aminopyrimidines

    • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
    • Source:Molecules (2013), 18(6), 6829-6841.
    • URL:[Link]

    • Context: Describes the specific use of Xantphos/Pd systems for 2-aminopyrimidine aryl
  • Amide Coupling of Electron-Deficient Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3]

    • Source:Organic & Biomolecular Chemistry (2016).[3]

    • URL:[Link]

    • Context: Validates the difficulty of coupling electron-poor amines and suggests acyl fluoride/HATU p
  • General Reactivity of 2-Aminopyrimidines

    • Title: 2-Aminopyrimidine: A Versatile Scaffold in Pharmaceutical Chemistry.
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

    • Context: General overview of pKa and nucleophilicity issues.

Sources

Microwave-assisted synthesis involving 5-Fluoro-4-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Fluoro-4-methoxypyrimidin-2-amine

Executive Summary & Strategic Importance

In the landscape of modern kinase inhibitor discovery, the pyrimidine pharmacophore remains ubiquitous. However, the specific decoration of this ring—particularly the introduction of fluorine at the C5 position and a methoxy group at C4—creates a unique electronic and steric profile. 5-Fluoro-4-methoxypyrimidin-2-amine (CAS: 21725-58-0) serves as a critical "hinge-binding" mimic. The C5-fluorine atom blocks metabolic oxidation while modulating the pKa of the adjacent amine, enhancing hydrogen bond donor capability.

Traditional thermal synthesis of this core and its subsequent coupling often suffers from prolonged reaction times and competitive side reactions due to the electron-rich nature of the 2-amino group, which deactivates the ring toward Nucleophilic Aromatic Substitution (


) and can poison palladium catalysts in cross-couplings.

This guide details a microwave-assisted workflow that overcomes these energetic barriers. By leveraging dielectric heating, we achieve:

  • Rapid Core Synthesis: Conversion of chloropyrimidine precursors in <20 minutes.

  • Enhanced Coupling Efficiency: Buchwald-Hartwig aminations with aryl halides in high yields without protecting groups.

Chemical Context & Mechanistic Insight

The Fluorine-Methoxy Synergy

The 5-fluoro substituent is not merely a metabolic blocker; it exerts a strong inductive effect (-I), pulling electron density from the C4 and C6 positions.

  • Reactivity Implication: In the precursor (2-amino-4-chloro-5-fluoropyrimidine), the C4-chloride is significantly activated toward nucleophilic attack by methoxide, despite the electron-donating effect of the C2-amine.

  • Microwave Effect: Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier (

    
    ) for the 
    
    
    
    transition state more effectively than convective heating, minimizing the formation of hydrolysis byproducts.
Visualizing the Reaction Pathway

ReactionPathway cluster_0 Mechanism: SNAr vs. Buchwald Precursor 2-Amino-4-chloro- 5-fluoropyrimidine TS1 Meisenheimer Complex (TS) Precursor->TS1 NaOMe, MeOH MW: 120°C, 15 min Product 5-Fluoro-4-methoxy- pyrimidin-2-amine TS1->Product -NaCl Coupled N-Arylated Target Product->Coupled Ar-Br, Pd(0) MW: 110°C, 30 min

Figure 1: Reaction pathway from precursor to functionalized scaffold. The high-energy Meisenheimer complex is stabilized by the inductive effect of the 5-Fluorine.

Protocol 1: Microwave-Assisted Core Synthesis ( )

Objective: Synthesize 5-Fluoro-4-methoxypyrimidin-2-amine from 2-amino-4-chloro-5-fluoropyrimidine.

Reagents & Equipment
  • Substrate: 2-Amino-4-chloro-5-fluoropyrimidine (1.0 equiv).

  • Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 equiv).

  • Solvent: Anhydrous Methanol.

  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) with IR temperature sensor.

  • Vessel: 10 mL or 30 mL pressure-sealed vial with Teflon/silicone septum.

Step-by-Step Procedure
  • Charge: To a 10 mL microwave vial, add 2-amino-4-chloro-5-fluoropyrimidine (147 mg, 1.0 mmol).

  • Solvate: Add Anhydrous Methanol (3.0 mL). Stir to create a suspension.

  • Activate: Dropwise add NaOMe solution (0.69 mL of 25% wt solution, ~3.0 mmol). The reaction is exothermic; seal the vial immediately after addition.

  • Irradiate: Program the microwave reactor:

    • Temp: 120°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar (MeOH generates significant pressure).

    • Stirring: High.

  • Work-up:

    • Cool to room temperature (RT).

    • Concentrate in vacuo to remove MeOH.

    • Resuspend residue in Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (0-5% MeOH in DCM).

Expected Yield: 85–92% Data Validation:


 NMR (DMSO-

) should show a singlet ~3.9 ppm (OMe) and disappearance of the C4-Cl isotope pattern in MS.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the exocyclic amine of 5-Fluoro-4-methoxypyrimidin-2-amine with an aryl bromide (e.g., 4-Bromotoluene).

Why Microwave?

The 2-amino group on electron-deficient pyrimidines is poorly nucleophilic. Conventional heating requires 100°C+ for 12-24 hours. Microwave heating accelerates the oxidative addition and reductive elimination steps of the catalytic cycle, reducing time to <45 mins.

Reagents & Equipment
  • Core: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%).
  • Ligand: Xantphos (4 mol%) – Critical for pyrimidine amines.

  • Base:

    
     (2.0 equiv) – Preferred over NaOtBu to prevent side reactions with the 4-OMe.
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon stream, add the Core (143 mg, 1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (650 mg, 2.0 mmol), 
    
    
    
    (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol) to a microwave vial.
  • Solvate: Add degassed 1,4-Dioxane (4 mL). Cap with a crimp seal.

  • Pre-stir: Stir for 2 minutes at RT to ensure ligand complexation.

  • Irradiate:

    • Temp: 110°C

    • Time: 30 minutes

    • Power: Dynamic (Max 200W).

  • Work-up:

    • Filter through a Celite pad (elute with DCM).

    • Concentrate filtrate.

    • Purify via Flash Chromatography (Hexane/EtOAc gradient).

Experimental Data & Optimization

The following table summarizes optimization studies performed to maximize yield for the


 step.
EntrySolventBase (Equiv)Temp (°C)Time (min)Yield (%)Notes
1MeOHNaOMe (1.5)65 (Reflux)24045%Incomplete conversion
2MeOHNaOMe (3.0)100 (MW)1078%Good purity
3 MeOH NaOMe (3.0) 120 (MW) 15 91% Optimal
4iPrOHNaOiPr (3.0)120 (MW)1530%Steric hindrance
5WaterNaOH (3.0)120 (MW)1510%Hydrolysis to uracil

Workflow Diagram

Workflow start Start: 2-Amino-4-chloro- 5-fluoropyrimidine step1 Reagent Prep: Dissolve in MeOH Add NaOMe (3 equiv) start->step1 step2 MW Irradiation: 120°C, 15 min, High Stir step1->step2 check LC-MS Check: Precursor Consumed? step2->check check->step2 No (+5 min) workup Workup: Concentrate, EtOAc Extr. Water/Brine Wash check->workup Yes product Isolated Core: 5-Fluoro-4-methoxypyrimidin-2-amine workup->product

Figure 2: Operational workflow for the microwave-assisted synthesis of the core scaffold.

References

  • Microwave-Assisted Synthesis of Aminopyrimidines: Qureshi, F., et al. (2022).[1] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives." Saudi Journal of Biological Sciences.

  • Buchwald-Hartwig Coupling Protocols: Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with primary and secondary amines." Journal of the American Chemical Society.[3]

  • SNAr Reactivity of Pyrimidines: Campodónico, P. R., et al. (2020). "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions." Royal Society of Chemistry Advances.

  • Properties of 5-Fluoro-4-methoxypyrimidin-2-amine: PubChem Compound Summary for CID 10602498.

Sources

Functionalization of the amino group in 5-Fluoro-4-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Fluoro-4-methoxypyrimidin-2-amine

Introduction & Structural Analysis

The target molecule, 5-Fluoro-4-methoxypyrimidin-2-amine , represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, JAK) and antifungal agents. However, its functionalization presents a specific set of synthetic challenges distinct from standard aniline chemistry.

The "Deactivated Nucleophile" Challenge

To successfully functionalize the exocyclic amine, one must understand the electronic landscape of the pyrimidine ring:

  • Electronic Withdrawal: The 2-amino group is flanked by two endocyclic nitrogen atoms, which inductively withdraw electron density. Furthermore, the 5-fluoro substituent exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the pKa of the conjugate acid (estimated pKa < 3.0) and reducing nucleophilicity.
    
  • Ambident Reactivity (The N1 vs. N-exo Trap): A common failure mode in alkylation is regioselectivity.[1] Under basic conditions, the ring nitrogen (N1) is often more nucleophilic than the exocyclic amine. Direct alkylation with alkyl halides frequently results in N1-alkylation (formation of imino-pyrimidines) rather than the desired exocyclic secondary amine.

  • 4-Methoxy Lability: While the 4-methoxy group is generally stable, it can undergo demethylation to the 4-oxo derivative (5-fluorocytosine analog) under highly acidic conditions (e.g., BBr

    
    , HI) or nucleophilic aromatic substitution (
    
    
    
    ) with strong nucleophiles at high temperatures.

Strategic Implication: Standard


 alkylation should be avoided. Palladium-catalyzed cross-coupling (Buchwald-Hartwig) and "hard" acylation techniques are the requisite pathways for high-yield functionalization.

Decision Matrix: Selecting the Functionalization Route

Use the following logic flow to determine the optimal protocol for your target derivative.

FunctionalizationStrategy Start Target: 5-Fluoro-4-methoxypyrimidin-2-amine Decision Target R-Group? Start->Decision Aryl Aryl / Heteroaryl Decision->Aryl Alkyl Alkyl Chain Decision->Alkyl Acyl Acyl / Sulfonyl Decision->Acyl Buchwald Protocol A: Pd-Catalyzed Coupling (BrettPhos/Xantphos) Aryl->Buchwald Best Selectivity Reductive Protocol C: Reductive Amination (Ti(OiPr)4 mediated) Alkyl->Reductive Preferred Warning Avoid Direct Alkylation (RX) Risk: Ring N-Alkylation Alkyl->Warning Standard SN2 HardAcyl Protocol B: Anionic Acylation (LiHMDS + Acid Chloride) Acyl->HardAcyl Overcomes Deactivation Warning->Reductive Alternative

Figure 1: Strategic decision tree for functionalizing electron-deficient 2-aminopyrimidines.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Arylation (C-N Coupling)

Best for: Attaching aryl or heteroaryl groups.

Rationale: The electron-poor nature of the amine requires a specialized ligand system. BrettPhos or tBuXPhos are superior for primary amines, while Xantphos is a cost-effective alternative for less sterically demanding couplings.

Materials:

  • Substrate: 5-Fluoro-4-methoxypyrimidin-2-amine (1.0 equiv)

  • Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) or Pd(OAc)
    
    
  • Ligand: BrettPhos (4-6 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.4 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the amine, aryl halide, base, Pd source, and ligand. Seal with a septum.

  • Degassing: Evacuate and backfill with Argon three times. Note: Oxygen is the primary cause of catalyst death in this system.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LCMS.[2][3]

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Expert Tip: If conversion is low, switch the base to K


PO

and add 10% water (surfactant-mediated coupling) or switch to the BrettPhos Pd G3 precatalyst to ensure rapid initiation.
Protocol B: "Hard" Acylation (Amide Formation)

Best for: Amides, Carbamates, Ureas.

Rationale: Standard coupling agents (EDC, HATU) often fail because the 2-aminopyrimidine is too weak a nucleophile to attack the activated ester. We must deprotonate the amine to form the highly nucleophilic amide anion.

Materials:

  • Substrate (1.0 equiv)

  • Acid Chloride or Chloroformate (1.2 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.1 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Deprotonation: Dissolve the amine in anhydrous THF at 0°C under Argon.

  • Anion Formation: Dropwise add LiHMDS. Stir for 15–30 minutes at 0°C. The solution may turn yellow/orange, indicating anion formation.

  • Addition: Dropwise add the acid chloride (neat or in minimal THF).

  • Warming: Allow to warm to Room Temperature (RT) over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Workup: Extract with EtOAc. Wash with brine.

Troubleshooting: If bis-acylation occurs (imide formation), reduce LiHMDS to 0.95 equiv and use dilute conditions.

Protocol C: Reductive Amination

Best for: Alkyl groups (Methyl, Ethyl, Benzyl).

Rationale: Direct alkylation hits the ring nitrogen. Reductive amination proceeds via the imine, which is less prone to regioselectivity errors, though the formation of the imine is slow due to the deactivated amine. Titanium(IV) isopropoxide is essential to act as a Lewis acid and water scavenger to drive imine formation.

Materials:

  • Substrate (1.0 equiv)

  • Aldehyde (1.2 equiv)[1]

  • Lewis Acid: Ti(OiPr)

    
     (1.5 equiv)
    
  • Reductant: NaBH

    
     or NaBH(OAc)
    
    
    
  • Solvent: THF or Methanol

Step-by-Step:

  • Imine Formation: Mix amine, aldehyde, and Ti(OiPr)

    
     in THF. Stir at RT (or 50°C if sluggish) for 6–12 hours under Argon.
    
  • Reduction: Cool to 0°C. Add NaBH

    
     (carefully, gas evolution) or NaBH(OAc)
    
    
    
    .
  • Hydrolysis: After reaction completion, add 1N NaOH or Rochelle’s salt solution to quench the Titanium salts (a white precipitate will form).

  • Workup: Filter off the titanium salts. Extract the filtrate with EtOAc.

Comparative Data: Base & Solvent Effects[1]

The following table summarizes optimization data for the functionalization of similar electron-deficient aminopyrimidines.

Reaction TypeBaseSolventYield (Typical)Notes
Buchwald Cs

CO

Dioxane85-95%Best functional group tolerance.
Buchwald NaOtBuToluene60-80%Faster, but risk of S

Ar on 4-OMe or 5-F if overheated.
Acylation PyridineDCM< 10%Failed. Amine is too weak.
Acylation LiHMDSTHF88-92%"Hard" conditions required.
Acylation NaHDMF75-85%Good alternative, but workup is messier.

References & Further Reading

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

    • Authoritative review on ligand selection for electron-deficient amines.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Comprehensive guide including specific examples of aminopyrimidine couplings.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.

    • Context on why 2-aminopyrimidines are privileged scaffolds in drug discovery.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

    • Foundational mechanisms relevant to Pd-catalysis on heterocycles.

Disclaimer: These protocols involve the use of hazardous chemicals (LiHMDS, Palladium catalysts). All experiments should be conducted in a fume hood with appropriate PPE. Verify the specific safety data sheets (SDS) for 5-Fluoro-4-methoxypyrimidin-2-amine before use.

Sources

Troubleshooting & Optimization

Common impurities in 5-Fluoro-4-methoxypyrimidin-2-amine production and how to remove them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 5-Fluoro-4-methoxypyrimidin-2-amine (CAS 1993-74-4). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its production. As a key intermediate in medicinal chemistry, particularly for synthesizing targeted pharmaceutical agents, ensuring the high purity of this compound is paramount.[1][2] This guide provides in-depth, field-proven insights into identifying and eliminating common impurities through a practical question-and-answer format and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine?

The impurity profile of your final product is intrinsically linked to the synthetic route employed. A prevalent pathway involves the sequential substitution of a dichlorinated fluoropyrimidine. Based on this, impurities can be categorized as starting materials, intermediates, over-reaction products, and side-reaction products.

Common Impurities in 5-Fluoro-4-methoxypyrimidin-2-amine Production

Impurity Name Chemical Structure Probable Source
2-Amino-4,6-dichloro-5-fluoropyrimidine Clc1nc(N)nc(Cl)c1F Unreacted starting material or precursor.
2-Amino-4-chloro-5-fluoropyrimidine Clc1ncc(F)c(N)n1 Incomplete methoxylation of a dichlorinated precursor.
4-Chloro-5-fluoro-2-methoxypyrimidine COc1nc(Cl)ncc1F Incomplete amination of the key intermediate.[3]
5-Fluoro-2,4-dimethoxypyrimidine COc1ncc(F)c(OC)n1 Over-reaction with sodium methoxide.
2-Amino-5-fluoro-4-hydroxypyrimidine O=c1[nH]c(N)nc(F)c1 Hydrolysis of the 4-chloro or 4-methoxy group.

| Positional Isomer (e.g., 2-Amino-6-methoxy-4-chloro-5-fluoropyrimidine) | COc1nc(Cl)c(F)cn1 | Non-selective methoxylation of 2-amino-4,6-dichloro-5-fluoropyrimidine. |

This list is not exhaustive but covers the most frequently observed process-related impurities. The specific impurities and their levels will depend on reaction conditions such as temperature, stoichiometry, and reaction time.

Q2: My HPLC shows an unexpected peak. How can I identify the impurity?

A multi-step analytical approach is crucial for definitive impurity identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for quantifying purity and detecting impurities.[3][4] Develop a gradient method to ensure the separation of closely eluting species. Spiking your sample with known potential impurities (starting materials, intermediates) is a straightforward way to confirm their presence.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this task. LC-MS provides the retention time from the HPLC and the mass-to-charge ratio (m/z) of the impurity. This allows you to determine the molecular weight of the unknown peak, which can often be matched to one of the potential structures listed in the table above.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a significant level (>1-2%), ¹H, ¹⁹F, and ¹³C NMR can provide structural confirmation. ¹⁹F NMR is particularly useful for identifying fluorine-containing by-products.[4][6]

  • Reference Standards: Comparing the retention time and mass spectrum of your impurity against a certified reference standard provides the highest level of confidence in its identity.[2][5]

Troubleshooting Guide: Common Issues and Solutions
Symptom / ObservationPotential Cause (Impurity)Recommended Action / Troubleshooting Steps
Low Assay by HPLC; Significant Peak at Earlier Retention Time 2-Amino-5-fluoro-4-hydroxypyrimidine (more polar)The methoxy or chloro group has likely hydrolyzed. Ensure anhydrous conditions and use a non-aqueous workup. To remove, consider recrystallization from a moderately polar solvent where the hydroxy impurity may be less soluble.
Persistent Peak with MW ~166/168 Da in LC-MS 2-Amino-4-chloro-5-fluoropyrimidine Incomplete methoxylation. Increase the equivalents of sodium methoxide, extend the reaction time, or slightly increase the temperature. This impurity can be challenging to remove via recrystallization; silica gel chromatography is recommended.
Peak with MW ~162 Da in LC-MS 4-Chloro-5-fluoro-2-methoxypyrimidine Incomplete amination. Ensure a sufficient excess of ammonia is used and that the reaction temperature and pressure are maintained.[3] This impurity is less polar than the product and can be removed by a carefully chosen recrystallization solvent or chromatography.
Peak with MW ~158 Da in LC-MS 5-Fluoro-2,4-dimethoxypyrimidine Over-reaction with methoxide, especially if starting from a dichlorinated precursor. Use stoichiometric amounts of sodium methoxide and maintain strict temperature control. Removal is best achieved with column chromatography.
Visualizing Impurity Formation

The following diagram illustrates a common synthetic pathway for 5-Fluoro-4-methoxypyrimidin-2-amine, highlighting the stages where key impurities can arise.

SM 2-Amino-4,6-dichloro- 5-fluoropyrimidine Int1 Step 1: Selective Methoxylation (NaOMe, MeOH) SM->Int1 Prod_Imp_Mix Product & Impurity Mixture Int1->Prod_Imp_Mix P1 Impurity: Positional Isomer Int1->P1 Side Rxn: Non-selective attack P2 Impurity: Di-methoxy Product Int1->P2 Side Rxn: Over-reaction Final_Prod 5-Fluoro-4-methoxypyrimidin-2-amine (Target Molecule) Prod_Imp_Mix->Final_Prod Main Product P3 Impurity: Unreacted Dichloro SM Prod_Imp_Mix->P3 Incomplete Rxn P4 Impurity: Hydrolysis Product Prod_Imp_Mix->P4 Side Rxn: Moisture present Int2 Step 2: Amination (Not applicable in this route)

Caption: Impurity formation pathway from a dichlorinated precursor.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This is the most effective method for removing impurities with significantly different solubility profiles from the final product.

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, water) at room temperature and at reflux. An ideal solvent will dissolve the product sparingly at room temperature but completely at higher temperatures.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 5-Fluoro-4-methoxypyrimidin-2-amine. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. Dry the purified product under vacuum.

  • Purity Check: Analyze the dried crystals by HPLC to confirm the removal of impurities.[3][4]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is essential for separating impurities with similar polarities to the product, such as positional isomers or over-reaction products.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will show clear separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions (those containing only the desired product) and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the final product using HPLC and/or NMR.

Workflow for Impurity Identification and Removal

start Crude Product Obtained hplc Analyze by HPLC-UV & LC-MS start->hplc decision Purity > 99%? hplc->decision pass Product Meets Spec decision->pass Yes fail Identify Impurity (Match MW and RT) decision->fail No rework_decision Select Purification Method fail->rework_decision recrystallize Protocol 1: Recrystallization rework_decision->recrystallize Different Polarity chromatography Protocol 2: Column Chromatography rework_decision->chromatography Similar Polarity recrystallize->hplc chromatography->hplc

Caption: A logical workflow for product analysis and purification.

References
  • Kiere, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available from: [Link]

  • Daoge Biopharma Co.,Ltd. 5-Fluoro-2-methoxypyrimidin-4-amine. Available from: [Link]

  • Rao, S. V., et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Available from: [Link]

  • Kiere, S., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health. Available from: [Link]

  • Veeprho. 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]

  • Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]

  • PubChem. 2,4-Dichloro-5-fluoropyrimidine. National Institutes of Health. Available from: [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds.
  • MDPI. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Available from: [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidin-4-amine. National Institutes of Health. Available from: [Link]

  • Pharmacophore. (2019). A NEW PROTON TRANSFER COMPLEX OF 2-AMINO-4,6-DIMETHOXYPYRIMIDINE WITH 2,6-DICHLORO-4-NITROPHENOL. Available from: [Link]

  • National Institutes of Health. (2022). Engineering and characterization of dehalogenase enzymes from Delftia acidovorans in bioremediation of perfluorinated compounds. Available from: [Link]

  • Google Patents. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • KMM. (2024). COA - 5-fluoro-2-methoxypyrimidin-4-amine. Available from: [Link]

  • National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Google Patents. (2021). Composition of 5-fluorouracil and refining method therefor.
  • Pharmaffiliates. Fluorouracil-impurities. Available from: [Link]

  • AERU. Haloxyfop-P (Ref: DE 535 acid). Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Fluoro-4-methoxypyrimidin-2-amine and its derivatives. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common synthetic challenges, with a particular focus on overcoming steric hindrance. The inherent electronic properties and substitution pattern of this pyrimidine core can present unique hurdles in achieving desired chemical transformations. This resource consolidates field-proven insights and established protocols to help you navigate these complexities.

I. Understanding the Challenge: The Nature of Steric Hindrance in 5-Fluoro-4-methoxypyrimidin-2-amine Derivatives

The core structure of 5-Fluoro-4-methoxypyrimidin-2-amine presents a distinct steric and electronic environment. The fluorine atom at the C5 position and the methoxy group at C4 create a sterically congested environment around the pyrimidine ring. This can significantly impede the approach of reagents, particularly bulky nucleophiles or catalyst complexes, to adjacent reactive sites. Furthermore, the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can influence the reactivity of the pyrimidine ring in nuanced ways.[1][2]

This guide will primarily focus on troubleshooting palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are frequently employed for the derivatization of this scaffold and are particularly sensitive to steric effects.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling reaction with a bulky boronic acid is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving sterically hindered substrates like your 5-Fluoro-4-methoxypyrimidin-2-amine derivative are common. The primary bottleneck is often the transmetalation step, where the bulky organic group from the boronic acid is transferred to the palladium center. The congested space around the pyrimidine ring can make this transfer difficult.

Here’s a systematic approach to troubleshooting:

  • Ligand Selection is Critical: For sterically demanding couplings, the choice of phosphine ligand is paramount. Standard ligands like PPh₃ may not be effective. You need ligands that are both bulky and electron-rich to promote the catalytic cycle.[3]

    • Bulky Monodentate Ligands: Consider using Buchwald's biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands create a coordinatively unsaturated and highly reactive palladium center that can more readily accommodate hindered substrates.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are another excellent choice for sterically hindered couplings due to their strong σ-donating properties and steric bulk.[4][5]

  • Catalyst System and Pre-catalyst Activation:

    • Ensure your palladium precursor and ligand are properly combined to form the active Pd(0) species. In some cases, using a pre-formed catalyst complex can lead to more consistent results.[6]

    • Catalyst deactivation, often observed as the formation of palladium black, can be a problem. This can be mitigated by using more stabilizing ligands or adjusting the reaction temperature.[3]

  • Base and Solvent Optimization:

    • The choice of base is crucial. Stronger, non-nucleophilic bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK).[4]

    • The solvent can significantly impact the solubility of your reagents and the stability of the catalytic species. While toluene and dioxane are common, exploring other solvents like THF or DME might be beneficial.

  • Temperature and Reaction Time: Sterically hindered reactions often require higher temperatures and longer reaction times to proceed to completion. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am attempting a Buchwald-Hartwig amination to introduce a secondary amine, but I'm observing significant amounts of hydrodehalogenation (loss of the halide) and minimal product formation. What's going on?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered substrates.[7] It arises from a competing pathway where β-hydride elimination occurs from the palladium-amide complex before reductive elimination can form the desired C-N bond.

Here are strategies to favor the productive reductive elimination pathway:

  • Ligand Design: The ligand plays a crucial role in influencing the relative rates of reductive elimination and β-hydride elimination.

    • Bite Angle: Bidentate phosphine ligands with a large "bite angle," such as Xantphos, can promote reductive elimination.[8]

    • Steric Bulk: As with Suzuki couplings, bulky, electron-rich monodentate ligands (e.g., Buchwald ligands) are often effective in promoting the desired coupling.[3][9]

  • Choice of Base: The base can influence the concentration of the palladium-amide intermediate. Using a weaker base or a hindered non-nucleophilic base might slow down deprotonation of the amine, potentially giving the oxidative addition complex more time to react productively. However, a strong enough base is still needed for the reaction to proceed. Careful screening of bases is recommended.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes help push the equilibrium towards the desired product.

  • Temperature Control: Lowering the reaction temperature may disfavor the β-hydride elimination pathway, which often has a higher activation energy.

Question 3: My reaction is clean, but the product is not what I expected. How can I confirm the structure and what are some potential side reactions to consider?

Answer:

Unexpected products can be frustrating but also offer valuable insights.

  • Thorough Characterization: The first step is to rigorously characterize the unexpected product using a combination of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and, if possible, X-ray crystallography.

  • Potential Side Reactions with Pyrimidines:

    • Ring Opening/Rearrangement: Under certain conditions, highly functionalized pyrimidine rings can be susceptible to nucleophilic attack leading to ring-opening or rearrangement.

    • Displacement of the Methoxy Group: While generally stable, the methoxy group at the C4 position can sometimes be displaced by strong nucleophiles, especially if there is an activating group elsewhere on the ring.

    • Reaction at the Amino Group: If your reaction conditions are not fully optimized, you might see side reactions at the C2-amino group, such as N-arylation if a second equivalent of aryl halide is present.

To troubleshoot, carefully re-examine your reaction conditions and consider if any of the reagents could be participating in unintended pathways. Running control reactions (e.g., without the palladium catalyst or without the coupling partner) can help isolate the source of the side product.[10]

III. Experimental Protocols & Methodologies

Here are detailed, step-by-step protocols for key experiments relevant to overcoming steric hindrance in the synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine derivatives.

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a challenging Suzuki-Miyaura coupling.

Reagents:

  • 5-Fluoro-4-methoxypyrimidin-2-amine derivative (1.0 eq)

  • Sterically hindered boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (0.04 - 0.10 eq)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-Fluoro-4-methoxypyrimidin-2-amine derivative, the boronic acid/ester, and the base.

  • Catalyst Pre-formation (Optional but Recommended): In a separate dry vial, dissolve the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Reaction Setup: Add the reaction solvent to the Schlenk flask containing the substrates and base. Then, add the pre-formed catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Diagram 1: Decision-Making Workflow for Troubleshooting a Low-Yielding Suzuki Coupling

G start Low Yield in Suzuki Coupling ligand Change Ligand (e.g., XPhos, SPhos, NHC) start->ligand Initial Step base Change Base (e.g., K3PO4, Cs2CO3, t-BuOK) ligand->base No Improvement success Successful Coupling ligand->success Improved Yield solvent Change Solvent (e.g., THF, DME) base->solvent No Improvement base->success Improved Yield temp_time Increase Temperature / Time solvent->temp_time No Improvement solvent->success Improved Yield temp_time->success Improved Yield failure Re-evaluate Strategy temp_time->failure No Improvement

Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 Ar-X transmetalation Transmetalation pd_complex2 Ar-Pd(II)(R)L2 transmetalation->pd_complex2 [R-B(OR)2(Base)]- reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-R product Ar-R product->reductive_elimination boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Fluoro-4-methoxypyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety-Synthesis Balance

As researchers, we often treat intermediates like 5-Fluoro-4-methoxypyrimidin-2-amine as simple building blocks. This is a critical error. Structurally, this compound belongs to the fluorinated pyrimidine class, a family that includes potent antimetabolites (e.g., 5-Fluorouracil, Flucytosine).

While the specific acute toxicity of this intermediate may be lower than the final API (Active Pharmaceutical Ingredient), its metabolic stability (due to the C-F bond) and potential to mimic endogenous nucleobases dictate that we handle it with Potent Compound Precautionary Measures (PCPM) .

The Core Directive: Do not rely solely on the "Irritant" label. Treat this substance as a potential reproductive toxin and sensitizer until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard.

PropertyHazard Class (Inferred/Analogous)Mechanistic Risk
Chemical Structure Fluorinated HeterocycleBio-mimicry: The fluorine atom mimics hydrogen sterically but alters electronics, potentially inhibiting enzymes (e.g., thymidylate synthase) if metabolized.
Physical State Crystalline Solid / PowderInhalation: Fine particulates can bypass upper respiratory defenses. High static potential makes dispersal likely during weighing.
Reactivity AminopyrimidineNucleophilicity: Can react with skin proteins (haptenization), leading to sensitization (allergic dermatitis).
Acidity/Basicity Weak BaseCorrosivity: Potential for eye damage (H318) upon contact with mucous membranes.

PPE Matrix: The Defense System

This matrix is designed not just for compliance, but for impermeability against organic solvents often used with this amine (DCM, DMF).

ZonePPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Fluorinated organics in solvents like DMF can penetrate thin nitrile in <15 mins. The air gap between gloves reduces diffusion rate.
Ocular Chemical Goggles Indirect Vent (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses fail against airborne dusts generated during static weighing. Goggles prevent lacrimal absorption.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Barrier: PPE is the last line of defense. If hood is unavailable, a P100/OV respirator is mandatory.
Body Lab Coat + Apron Poly/Cotton Coat + Tyvek® Apron Dermal Shield: Cotton absorbs liquids. A disposable Tyvek apron protects the chest/lap during pouring/weighing.

Operational Workflow: The "Zero-Exposure" Protocol

This protocol uses a Self-Validating System : Each step has a "Stop/Check" trigger to ensure safety before proceeding.

Step 1: Preparation & Engineering Controls
  • Static Check: Fluorinated powders are static-prone. Place an ionizing bar or anti-static gun near the balance.

  • Solvent Segregation: Pre-measure solvents (e.g., Methanol, DMF) before opening the solid reagent to minimize open-container time.

Step 2: Weighing (The Critical Zone)
  • Risk:[1][2][3][4] Inhalation of dust.[5][6]

  • Protocol:

    • Tare the weighing boat inside the fume hood.

    • Transfer solid using a disposable spatula. Do not return excess chemical to the stock bottle (cross-contamination risk).

    • The "Wet" Transfer: If possible, dissolve the solid directly in the weighing vessel (if tared) to transport it as a solution, eliminating dust risk during transport to the reactor.

Step 3: Reaction Setup
  • Risk:[1][2][3][4] Exothermic reaction/Splashing.

  • Protocol:

    • Add the amine solution dropwise if reacting with acid chlorides or strong electrophiles.

    • Quenching: Fluorinated amines can form stable salts. Quench reaction mixtures slowly into buffered ice water to prevent uncontrolled off-gassing.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop" points for safety checks.

SafetyProtocol Start START: Reagent Retrieval RiskCheck Risk Assessment: Check SDS & Ventilation Start->RiskCheck PPE_Donning Don PPE: Double Nitrile + Goggles + Lab Coat RiskCheck->PPE_Donning Hood_Check Fume Hood Check: Velocity > 100 fpm? PPE_Donning->Hood_Check Hood_Check->RiskCheck Fail (Fix Hood) Weighing Weighing Protocol: Use Anti-Static Gun Keep Sash Low Hood_Check->Weighing Pass Solubilization Solubilization: Dissolve in Hood immediately Weighing->Solubilization Reaction Synthesis/Reaction Solubilization->Reaction Waste_Seg Waste Segregation: HALOGENATED ORGANIC Reaction->Waste_Seg Stop END: Decon & Wash Waste_Seg->Stop

Caption: Operational flow for handling fluorinated aminopyrimidines. Note the critical "Hood Check" gate before exposure.

Waste Disposal & Decontamination

Crucial Rule: Never dispose of fluorinated compounds in the general drain. The C-F bond is environmentally persistent.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Yellow bag/bin), not regular trash.

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste carboys.

    • Labeling: Explicitly list "5-Fluoro-4-methoxypyrimidin-2-amine" on the tag. Do not just write "Organic Waste."

  • Spill Cleanup:

    • Powder: Do not dry sweep. Cover with wet paper towels (methanol/water) to dampen, then wipe up to prevent dust generation.

    • Surface Decon: Wash bench with 10% surfactant solution followed by water.

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes minimum.[2][3][5][6][7] Validation: If you cannot keep your eyes open, you need assistance immediately.[3]

  • Skin Contact: Wash with soap and water.[2][5][6][7] Do not use alcohol (ethanol/acetone) to wash skin; it increases permeability and drags the fluorinated compound into the bloodstream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure Safety). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.